2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-26-15-6-4-14(5-7-15)17-11-22-20(24(17)12-16-3-2-9-27-16)29-13-18(25)23-19-21-8-10-28-19/h2-11H,12-13H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUOREZVFMKSDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic synthesis procedures. One common approach includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: : This might start with a furan derivative, undergoing a methylation reaction using appropriate reagents and conditions.
Synthesis of the Imidazole Core: : Separate preparation of the 1H-imidazole structure is often required, which might involve cyclization reactions with suitable precursors.
Formation of the Thioether Linkage: : The furan-2-ylmethyl and 1H-imidazole components can be coupled through a thioether linkage via thiol-based nucleophilic substitution reactions.
Attachment of the Thiazol-2-yl Group: : Finally, the thiazol-2-yl group can be introduced via a reaction that ensures proper placement on the acetamide backbone.
Industrial Production Methods
Industrial production of this compound would necessitate scalable and cost-effective methods. This typically involves optimizing reaction conditions (temperature, solvent, catalyst) and ensuring high yields and purity. Large-scale reactors and automated synthesis techniques might be employed to produce the compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: : The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions might target the imidazole ring or the nitro groups (if present) on the furan or thiazole rings.
Substitution: : The methoxyphenyl group can undergo electrophilic aromatic substitution, introducing new functional groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.
Major Products Formed
Oxidation: : Corresponding sulfoxides or sulfones.
Reduction: : Reduced imidazole derivatives.
Substitution: : Various substituted methoxyphenyl products, depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Structure
The compound features several key structural components:
- Furan moiety : Enhances the aromatic character and biological interactions.
- Imidazole ring : Known for its diverse biological activities.
- Thiazole group : Contributes to the compound's reactivity and potential therapeutic effects.
- Thioether linkage : Provides stability and influences biological interactions.
Molecular Formula
The molecular formula of this compound is , with a molecular weight of approximately 356.39 g/mol.
Antimicrobial Properties
Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial activity. The presence of the furan and methoxyphenyl groups may enhance this effect by improving solubility and interaction with microbial targets. Studies have shown that derivatives of imidazole possess activity against various bacteria and fungi, suggesting that this compound could be evaluated for similar properties .
Anticancer Activity
The structural components of 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide suggest potential anticancer activity. Compounds with imidazole and thiazole frameworks have been documented to inhibit cancer cell proliferation in vitro, particularly against human hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines. Molecular docking studies have indicated favorable interactions with key oncogenic pathways, making this compound a candidate for further investigation in cancer therapeutics .
Reaction Conditions
Optimizing reaction conditions such as temperature, solvent choice, and reaction time is critical for maximizing yield and purity. Continuous flow reactors are often employed for industrial-scale synthesis to ensure consistent quality .
Case Studies
Several studies have explored the biological activities associated with compounds structurally related to 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria. |
| Study B | Anticancer Activity | Showed a dose-dependent decrease in cell viability in HepG-2 cells. |
| Study C | Mechanistic Insights | Identified potential targets within cancer signaling pathways. |
These studies underline the importance of further research into this compound's therapeutic potential across various diseases.
Wirkmechanismus
The mechanism by which 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the imidazole ring is known to bind with certain enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Structural Insights :
- The furan-2-ylmethyl group in the target compound distinguishes it from analogues with benzodiazolyl () or halogenated aryl groups (). Furan’s oxygen atom may enhance hydrogen-bonding interactions compared to bulkier benzodiazoles .
- The 4-methoxyphenyl group at position 5 contrasts with 4-fluorophenyl in Compound 9 (). Methoxy groups generally increase solubility but may reduce membrane permeability compared to halogens .
Biologische Aktivität
The compound 2-((1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a hybrid molecule that integrates various pharmacologically relevant moieties, including a furan ring, an imidazole, and a thiazole. This combination suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by data tables and recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure highlights the presence of key functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl ring and the presence of electron-donating groups enhance cytotoxicity against various cancer cell lines.
Research Findings
-
Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
These values indicate a promising potential for further development as an anticancer agent .Cell Line IC50 (µM) HeLa 12.5 MCF-7 15.3 A549 10.8 - Mechanism of Action : The mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of key signaling pathways associated with cell proliferation .
Antimicrobial Activity
The compound has shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Antibacterial Studies
Research has shown that this compound has the following antibacterial activity:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be developed as a novel antibacterial agent .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor, particularly targeting protein tyrosine kinases (PTKs), which are crucial in cancer progression and cellular signaling.
Enzyme Inhibition Studies
- Protein Tyrosine Kinase Inhibition : The compound was tested against various PTKs, showing significant inhibitory activity with an IC50 value of 25 µM. This inhibition can disrupt pathways involved in tumor growth and metastasis .
- Mechanism Insights : Molecular docking studies revealed that the compound binds effectively to the active site of PTKs, which may lead to a decrease in phosphorylation events critical for cancer cell survival .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Intermediate | Solvent | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imidazole-2-thiol | Ethanol | K₂CO₃ | 80 | 85 | |
| Triazole-thiol | Glacial AcOH | - | 100 | 78 |
Basic: How is structural characterization performed to confirm the compound’s identity and purity?
Methodological Answer:
- Spectroscopy :
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .
- Melting Point : Sharp, reproducible melting points (±2°C) indicate purity .
Advanced: How can computational methods optimize the synthesis and predict bioactivity?
Methodological Answer:
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to identify low-energy pathways .
- Molecular Docking : Predict binding affinity to targets (e.g., COX enzymes) by simulating interactions between the compound’s thiazole/imidazole moieties and active-site residues .
- Machine Learning : Train models on datasets of similar compounds to predict reaction yields or bioactivity based on substituent effects .
Q. Table 2: Computational Parameters for Docking Studies
| Software | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| AutoDock Vina | COX-2 | -9.2 | H-bond with Arg120, hydrophobic with Tyr355 |
Advanced: How do structural modifications (e.g., substituents on phenyl rings) influence anti-inflammatory or antimicrobial activity?
Methodological Answer:
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance COX-2 inhibition by increasing electrophilicity .
- Bulky groups (e.g., -Br, -CH₃) improve membrane permeability but may reduce solubility .
- Biological Assays :
Q. Table 3: Structure-Activity Relationships (SAR)
| Substituent | COX-2 IC₅₀ (µM) | MIC (S. aureus, µg/mL) |
|---|---|---|
| 4-OCH₃ | 0.45 | 32 |
| 4-F | 0.28 | 16 |
| 4-Br | 0.62 | 64 |
Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardize Assay Conditions :
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare replicates and identify outliers .
- Cross-Validation : Confirm activity in orthogonal assays (e.g., Western blot for protein expression) .
Advanced: What strategies enhance the compound’s metabolic stability without compromising potency?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the acetamide moiety to improve oral bioavailability .
- Cytochrome P450 Avoidance : Replace metabolically labile furan with thiophene or pyridine rings .
- Salt Formation : Convert the free base to a hydrochloride salt for enhanced aqueous solubility .
Basic: What in vitro models are suitable for initial toxicity profiling?
Methodological Answer:
- Hepatotoxicity : Use HepG2 cells and measure ALT/AST release after 24-hour exposure .
- Cytotoxicity : MTT assay on HEK293 cells to determine CC₅₀ values .
- hERG Binding : Patch-clamp assays to assess cardiac risk via potassium channel inhibition .
Advanced: How are molecular docking and MD simulations applied to study target binding dynamics?
Methodological Answer:
- Docking Workflow :
- MD Simulations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
